molecular formula C17H16FNO B11430924 4-(4-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(4-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11430924
M. Wt: 269.31 g/mol
InChI Key: HSUDDCMNSIVDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 3,4-dimethylphenylacetaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization, leading to the formation of the desired quinoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)quinoline: Similar in structure but lacks the dimethyl and tetrahydro modifications.

    7,8-Dimethylquinoline: Lacks the fluorophenyl group.

    4-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline: Similar but without the dimethyl groups.

Uniqueness

4-(4-Fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both the fluorophenyl and dimethyl groups, which contribute to its distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C17H16FNO

Molecular Weight

269.31 g/mol

IUPAC Name

4-(4-fluorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C17H16FNO/c1-10-3-8-14-15(12-4-6-13(18)7-5-12)9-16(20)19-17(14)11(10)2/h3-8,15H,9H2,1-2H3,(H,19,20)

InChI Key

HSUDDCMNSIVDTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.